1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid
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Overview
Description
1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid is a chemical compound with the molecular formula C10H9N3O2. It is a derivative of benzotriazole, a heterocyclic compound known for its applications in various fields such as corrosion inhibition, photography, and pharmaceuticals .
Preparation Methods
The synthesis of 1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with benzotriazole-5-carboxylic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields .
Scientific Research Applications
1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid can be compared with other benzotriazole derivatives such as:
1-Isopropyl-1,2,3-benzotriazole-5-carboxylic acid: Similar in structure but with an isopropyl group instead of a cyclopropyl group.
Benzotriazole-5-carboxylic acid: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain reactions.
The uniqueness of this compound lies in its cyclopropyl group, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
1-cyclopropylbenzotriazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)6-1-4-9-8(5-6)11-12-13(9)7-2-3-7/h1,4-5,7H,2-3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVLESLXWSORKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=C(C=C3)C(=O)O)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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